N-{2-[(2-Methylpropyl)sulfanyl]phenyl}thieno[2,3-d]pyrimidin-4-amine
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Overview
Description
N-{2-[(2-Methylpropyl)sulfanyl]phenyl}thieno[2,3-d]pyrimidin-4-amine is a compound that belongs to the thienopyrimidine class of chemicals. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a thieno[2,3-d]pyrimidine core, makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-Methylpropyl)sulfanyl]phenyl}thieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants to facilitate the cyclization process. Another approach involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield the target thienopyrimidines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-Methylpropyl)sulfanyl]phenyl}thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Reduction reactions might involve reagents like lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the thienopyrimidine ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the thienopyrimidine core.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-{2-[(2-Methylpropyl)sulfanyl]phenyl}thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and molecular targets can vary depending on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine-4-ones: These compounds share a similar core structure but differ in their functional groups.
Thieno[3,4-b]pyridine derivatives: These compounds have a different arrangement of the thiophene and pyrimidine rings.
Uniqueness
N-{2-[(2-Methylpropyl)sulfanyl]phenyl}thieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for further functionalization and application in different research areas.
Properties
CAS No. |
917909-08-1 |
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Molecular Formula |
C16H17N3S2 |
Molecular Weight |
315.5 g/mol |
IUPAC Name |
N-[2-(2-methylpropylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H17N3S2/c1-11(2)9-21-14-6-4-3-5-13(14)19-15-12-7-8-20-16(12)18-10-17-15/h3-8,10-11H,9H2,1-2H3,(H,17,18,19) |
InChI Key |
BNVUBRBZKLKWJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSC1=CC=CC=C1NC2=C3C=CSC3=NC=N2 |
Origin of Product |
United States |
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